molecular formula C12H12N2OS B1483737 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098111-10-3

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483737
CAS RN: 2098111-10-3
M. Wt: 232.3 g/mol
InChI Key: UACWGYKVGBCCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C12H12N2OS . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, a five-membered ring with one sulfur atom. The pyrazole ring is substituted with a cyclopropyl group and the thiophene ring .

Scientific Research Applications

Synthesis and Characterization Applications

Various research studies have focused on the synthesis and characterization of compounds similar to 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde. These compounds include heteroaryl pyrazole derivatives, synthesized and characterized through solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction. These derivatives have been studied for their potential in different fields, such as antimicrobial activity against various bacteria and fungi, and even cytotoxicity evaluations (Hamed et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Applications

Several studies have reported the antimicrobial properties of compounds related to 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde. For instance, compounds derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have exhibited notable antimicrobial activities. The effectiveness of these compounds against various pathogens suggests potential applications in treating or controlling microbial infections (Abdel-Wahab et al., 2012; Abdel-Wahab et al., 2009; Ashok et al., 2016).

Anti-inflammatory Applications

Compounds similar to 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde have also been investigated for their anti-inflammatory properties. Research indicates that some synthesized derivatives exhibit significant anti-inflammatory activities, which might be beneficial in developing new treatments for inflammation-related conditions (Abdel-Wahab et al., 2012; Shehab et al., 2018).

Applications in Chemistry and Materials Science

Chemical Synthesis and Structure Determination

Studies have demonstrated the utility of related compounds in chemical synthesis and structure determination. The synthesis of such compounds often involves condensation reactions and is characterized by techniques like NMR spectroscopy and X-ray diffraction, highlighting their relevance in chemistry and materials science research (Kariuki et al., 2022; Parveen et al., 2008; Nayak & Poojary, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures. For detailed safety information, it is recommended to refer to the material safety data sheets (MSDS) provided by the suppliers .

properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-6-5-14-11(9-3-4-9)8-10(13-14)12-2-1-7-16-12/h1-2,6-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACWGYKVGBCCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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